2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile
Description
Properties
IUPAC Name |
2-amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-24(2,3)16-6-10-18(11-7-16)30-17-8-4-15(5-9-17)22-20(13-26)19(12-25)21(14-27)23(28)29-22/h4-11H,1-3H3,(H2,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDFXATUGIHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxyphenyl Intermediate: The reaction begins with the synthesis of the 4-(tert-butyl)phenoxybenzene intermediate. This can be achieved through the nucleophilic aromatic substitution reaction of 4-tert-butylphenol with 4-fluoronitrobenzene in the presence of a base such as potassium carbonate.
Coupling with Pyridine Derivative: The phenoxyphenyl intermediate is then coupled with a pyridine derivative, such as 2-amino-3,4,5-tricarbonitrilepyridine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The tricarbonitrile groups can be reduced to form corresponding amines.
Substitution: The phenoxy and tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4,5-tricarbonitrilepyridine: Shares the pyridine and tricarbonitrile moieties but lacks the phenoxyphenyl group.
4-(tert-Butyl)phenoxybenzene: Contains the phenoxyphenyl group but lacks the pyridine and tricarbonitrile moieties.
2-Amino-6-phenyl-3,4,5-pyridinetricarbonitrile: Similar structure but without the tert-butyl substituent.
Uniqueness
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the tert-butyl group enhances its steric bulk and hydrophobicity, while the tricarbonitrile groups increase its electron-withdrawing capacity, making it a versatile compound for various applications.
Biological Activity
2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Properties
Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been found to inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines effectively.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 | Induction of apoptosis via caspase activation |
| A549 | 0.9 | Cell cycle arrest at G2/M phase |
| HeLa | 1.5 | Disruption of microtubule dynamics |
The mechanisms underlying the anticancer activity of this compound include:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been demonstrated to cause G2/M phase arrest in various cancer cell lines, preventing further cell division.
- Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, it binds to β-tubulin, disrupting normal microtubule function.
Structure-Activity Relationship (SAR)
The presence of the tert-butylphenoxy group is critical for enhancing the lipophilicity and biological activity of the compound. Modifications on the pyridine ring can significantly affect its potency and selectivity.
Table 2: SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| tert-butyl group | Increases lipophilicity |
| Phenoxy substitution | Enhances binding affinity |
| Tricarbonitrile moiety | Critical for biological activity |
Study 1: In Vivo Efficacy
In a recent in vivo study using a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study reported a tumor volume reduction of approximately 70% after four weeks of treatment.
Study 2: Toxicity Profile
A toxicity assessment was conducted on healthy mice to evaluate the safety profile of the compound. Results indicated that at therapeutic doses, there were no significant adverse effects observed on liver or kidney functions.
Q & A
Q. What are the optimized synthetic routes for 2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile?
The synthesis typically involves multi-step reactions, leveraging the reactivity of cyano and amino groups. A common approach includes:
- Step 1 : Condensation of aldehyde derivatives with malononitrile under solvent-free conditions to form the pyridine core. Evidence from analogous pyridine-tricarbonitrile syntheses suggests that a magnetically recoverable catalyst (e.g., Fe₃O₄ nanoparticles) enhances yield and reduces reaction time .
- Step 2 : Functionalization of the pyridine ring via nucleophilic aromatic substitution (SNAr) to introduce the 4-(4-tert-butylphenoxy)phenyl group. This step often requires anhydrous conditions and a base like K₂CO₃ in DMF at 80–100°C .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Fe₃O₄ nanoparticles | +15–20% |
| Solvent | Solvent-free or ethanol | Reduces byproducts |
| Temperature | 80–100°C (Step 2) | Accelerates SNAr |
Q. How is this compound characterized spectroscopically?
Critical characterization methods include:
- FTIR : Confirms cyano (C≡N) stretches at 2209–2212 cm⁻¹ , amino (N–H) at 3208–3260 cm⁻¹ , and aromatic C=N at 1603–1611 cm⁻¹ .
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm) and tert-butyl protons (δ 1.2–1.3 ppm). For example, in analogous compounds, the NH₂ group appears as a broad singlet near δ 8.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₇H₂₄N₄O: 428.18) .
Advanced Research Questions
Q. How do DFT calculations elucidate the electronic properties of this compound?
Density Functional Theory (DFT) studies reveal:
- HOMO-LUMO Distribution : The HOMO is localized on the pyridine ring and amino groups, while the LUMO resides on the tricarbonitrile moiety, indicating charge-transfer potential .
- Conformational Stability : The E isomer is energetically favored (ΔG ≈ 2.3 kcal/mol lower than Z) due to reduced steric hindrance between the tert-butylphenoxy group and pyridine ring .
Q. DFT-Derived Data :
| Property | Value (eV) | Relevance to Reactivity |
|---|---|---|
| HOMO Energy | -5.8 | Electron-donating sites |
| LUMO Energy | -2.1 | Electrophilic regions |
| Band Gap | 3.7 | Charge-transfer ability |
Q. What structure-activity relationships (SAR) govern its biological activity?
While direct biological data for this compound is limited, SAR from structurally related pyridine-tricarbonitriles suggests:
- Electron-Withdrawing Groups (EWGs) : The tricarbonitrile core enhances interaction with biological targets (e.g., enzymes) by stabilizing charge-transfer complexes .
- Substituent Effects : The 4-tert-butylphenoxy group improves lipophilicity (logP ≈ 3.5), aiding membrane permeability. Bulky substituents at the para position reduce steric clashes in binding pockets .
Q. SAR Design Principles :
| Modification | Observed Effect | Example Target |
|---|---|---|
| Cyano groups | ↑ Binding affinity | Kinase inhibitors |
| tert-Butylphenoxy | ↑ Bioavailability | Antimicrobial agents |
Q. How can experimental discrepancies in solubility data be resolved?
Contradictory solubility reports (e.g., in DMSO vs. ethanol) arise from:
- Purity : Impurities like unreacted malononitrile (detectable via HPLC) artificially reduce solubility.
- Polymorphism : Crystalline vs. amorphous forms exhibit differing solubility profiles. Techniques like X-ray powder diffraction (XRPD) and DSC can identify polymorphs .
Q. Mitigation Strategies :
| Issue | Resolution Method | Reference |
|---|---|---|
| Purity | Column chromatography (SiO₂) | |
| Polymorphism | Recrystallization (MeOH/H₂O) |
Q. What are the mechanistic implications of its reactivity in cross-coupling reactions?
The compound participates in Suzuki-Miyaura couplings via its brominated derivatives. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling yields (80% vs. 45%) due to better stabilization of the aryl-palladium intermediate .
- Solvent Effects : Aqueous DMF (1:1 v/v) enhances solubility of boronic acid partners, improving reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
